Tetrabromophenol Blue disodium salt
Overview
Description
Tetrabromophenol Blue disodium salt is a chemical compound belonging to the group of sulfonephthalein acid-base indicators. It is commonly used as a pH indicator in various laboratory settings and analytical applications. The compound is known for its ability to change color based on the pH of the solution, making it a valuable tool in titrations and other chemical analyses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabromophenol Blue disodium salt can be synthesized by brominating phenolsulfonphthalein in the presence of a brominating agent such as bromine. The reaction typically involves dissolving phenolsulfonphthalein in glacial acetic acid and slowly adding excess bromine to the hot solution. The reaction proceeds with the substitution of hydrogen atoms by bromine atoms on the phenol rings, resulting in the formation of Tetrabromophenol Blue.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reactants, and reaction time, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Tetrabromophenol Blue disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert Tetrabromophenol Blue to its reduced form, altering its color and chemical properties.
Substitution: The bromine atoms on the phenol rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of Tetrabromophenol Blue.
Reduction: Reduced forms of the compound with altered color properties.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Tetrabromophenol Blue disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and other analytical techniques to determine the acidity or basicity of solutions.
Biology: Employed in biochemical assays to detect the presence of proteins and other biomolecules.
Medicine: Utilized in diagnostic assays to detect proteinuria in urine samples.
Industry: Applied in manufacturing processes that require precise pH control and monitoring.
Mechanism of Action
The mechanism of action of Tetrabromophenol Blue disodium salt is based on its ability to change color in response to changes in pH. The compound exists in different ionic forms depending on the pH of the solution. At low pH, it appears yellow, while at high pH, it turns blue. This color change is due to the protonation and deprotonation of the phenol groups, which alter the electronic structure of the molecule and its light absorption properties.
Comparison with Similar Compounds
Bromophenol Blue: Another sulfonephthalein indicator with similar pH-dependent color changes.
Bromothymol Blue: A pH indicator with a different pH range and color transition.
Phenolphthalein: A widely used pH indicator with a distinct color change from colorless to pink.
Uniqueness of Tetrabromophenol Blue: Tetrabromophenol Blue disodium salt is unique due to its specific pH range and color transition properties. It is particularly useful in applications requiring precise pH measurements in the acidic to neutral range. Its high sensitivity to pH changes and distinct color transitions make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
disodium;2,3,4,5-tetrabromo-6-[(3,5-dibromo-4-oxidophenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H6Br8O5S.2Na/c20-7-1-5(2-8(21)17(7)28)11(6-3-9(22)18(29)10(23)4-6)12-13(24)14(25)15(26)16(27)19(12)33(30,31)32;;/h1-4,28H,(H,30,31,32);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVBRKGEKAMUHG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H4Br8Na2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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